molecular formula C9H7FN2O2S B2659518 4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411198-80-4

4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2659518
CAS No.: 2411198-80-4
M. Wt: 226.23
InChI Key: RLTAXAQSDUCTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of isoindole derivatives with sulfonyl fluoride reagents. One common method includes the use of a cyano group as a substituent, which is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted isoindole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonyl fluoride groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1,3-dihydroisoindole-2-sulfonic acid
  • 4-Cyano-1,3-dihydroisoindole-2-sulfonamide
  • 4-Cyano-1,3-dihydroisoindole-2-sulfonyl chloride

Uniqueness

4-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring selective reactivity and high stability under various conditions.

Properties

IUPAC Name

4-cyano-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-15(13,14)12-5-8-3-1-2-7(4-11)9(8)6-12/h1-3H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTAXAQSDUCTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.